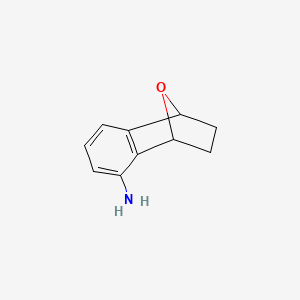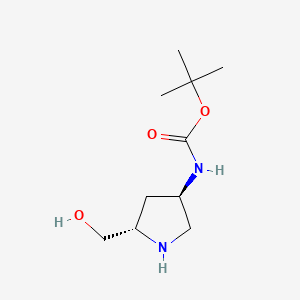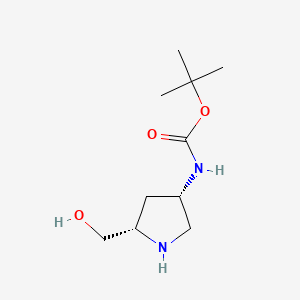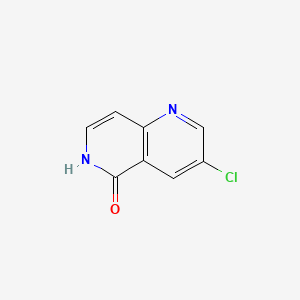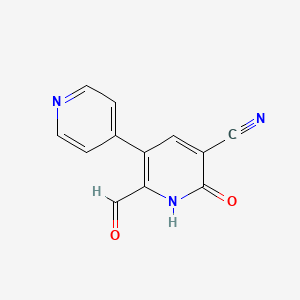
∆8,9-Dehydro Estrone-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
∆8,9-Dehydro Estrone-d2 is a deuterium-labeled derivative of ∆8,9-Dehydro Estrone, a naturally occurring estrogen found in horses. This compound is closely related to other equine estrogens such as equilin, equilenin, and estrone . It is a minor constituent of conjugated estrogens and has been studied for its unique pharmacological properties .
准备方法
The synthesis of ∆8,9-Dehydro Estrone-d2 involves the deuterium labeling of ∆8,9-Dehydro Estrone. The preparation typically includes the following steps:
Halogenation: The alkene bond in the precursor compound is halogenated to form a dihaloalkane.
Deuterium Exchange: The halogen atoms are replaced with deuterium atoms through a deuterium exchange reaction.
化学反应分析
∆8,9-Dehydro Estrone-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学研究应用
∆8,9-Dehydro Estrone-d2 has several scientific research applications:
作用机制
∆8,9-Dehydro Estrone-d2 exerts its effects by binding to estrogen receptors in various tissues. It is metabolized to its active form, 8,9-dehydro-17β-estradiol, which then interacts with estrogen receptors to modulate gene expression and cellular functions . This interaction leads to the regulation of various physiological processes, including bone metabolism, lipid metabolism, and reproductive functions .
相似化合物的比较
∆8,9-Dehydro Estrone-d2 is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Similar compounds include:
属性
CAS 编号 |
1219799-27-5 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
270.368 |
IUPAC 名称 |
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2 |
InChI 键 |
OUGSRCWSHMWPQE-JCNCMELZSA-N |
SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
同义词 |
3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d2; ∆8-Dehydroestrone-d2; ∆8-Isoequilin-d2; 8,9-Dehydroestrone-d2; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)
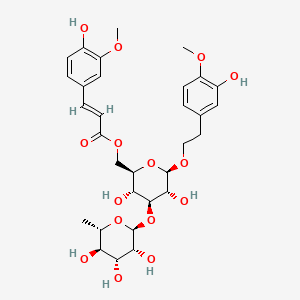
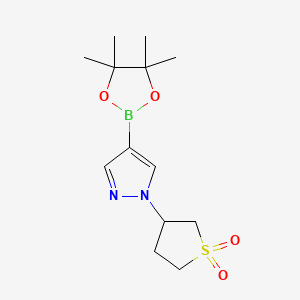
![(2E)-2-[2-[(Cyclohexylamino)thioxomethyl]hydrazinylidene]propanoic Acid](/img/structure/B568949.png)
